Megalomicin C1 is classified as an aminocyclitol antibiotic. It is produced by specific strains of Micromonospora, particularly Micromonospora megalomicea. These bacteria are often isolated from soil and marine environments, where they play a crucial role in the natural production of antibiotics. The classification of megalomicin C1 falls under the broader category of macrolides, which are known for their efficacy against a variety of pathogens.
The biosynthesis of megalomicin C1 involves a series of enzymatic reactions that convert simple precursors into the complex structure observed in the final compound. Key enzymes such as MegL and MegM are involved in the biosynthetic pathway, facilitating the transformation of substrates through processes like glycosylation and methylation.
The synthesis can be achieved through various methods, including:
Recent studies have employed advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-QTOF-MS/MS) to analyze and optimize the synthesis process .
The molecular formula for megalomicin C1 is , indicating a complex structure with multiple functional groups. The compound features a central aminocyclitol core, which is substituted with various sugar moieties that enhance its biological activity.
Structural elucidation has been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule .
Megalomicin C1 undergoes several key chemical reactions during its biosynthesis:
These reactions are catalyzed by specific enzymes that ensure high specificity and efficiency in producing megalomicin C1 from its precursors .
The mechanism of action for megalomicin C1 primarily involves interference with bacterial protein synthesis. It binds to the ribosomal subunit, inhibiting the translation process, which ultimately leads to cell death. This action is particularly effective against both Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in treating various infections .
Data from bioassays demonstrate that megalomicin C1 exhibits potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.75 µg/mL against several pathogenic strains, including Staphylococcus aureus and Streptococcus pyogenes .
Megalomicin C1 possesses several notable physical and chemical properties:
Analytical techniques such as HPLC have been utilized to assess these properties, confirming the compound's stability and solubility profiles .
Megalomicin C1 has several important applications in scientific research:
Megalomicin C1 was first isolated in 1969 from the actinobacterium Micromonospora megalomicea, a Gram-positive soil bacterium characterized by its spore-forming capability and carotenoid pigments [4] [5]. This discovery emerged during systematic screening of Micromonospora species for antimicrobial metabolites, coinciding with the identification of related congeners megalomicin A, B, and C2 [4]. Genomic studies later revealed that megalomicin biosynthesis occurs through post-polyketide modification of erythromycin precursors. Researchers achieved heterologous production by expressing a 12 kb meg gene cluster from M. megalomicea in Saccharopolyspora erythraea, confirming erythromycin C as the biosynthetic precursor [1] [2]. This genetic pathway enables the attachment of megosamine—a structurally unique aminosugar—to the C-6 hydroxyl position of the erythromycin macrolactone core [2] [8].
Megalomicin C1 belongs to the 14-membered macrolide antibiotic class, characterized by a macrocyclic lactone ring decorated with deoxy sugar attachments [6] [9]. Its molecular formula is C45H78N2O17 (molecular weight: 919.5754 g/mol), featuring three distinct sugar moieties: D-desosamine, L-mycarose, and L-megosamine [4] [9]. The compound's structural uniqueness arises from megosamine—a 4-aminosugar not found in erythromycin—which differentiates megalomicins from other macrolides [1] [8].
Table 1: Structural Features of Megalomicin C1 and Related Congeners
Compound | Molecular Formula | Core Macrolide Ring Size | Key Sugar Attachments | Unique Structural Element |
---|---|---|---|---|
Megalomicin C1 | C45H78N2O17 | 14-membered | Desosamine, Mycarose, Megosamine | Megosamine at C-6 |
Erythromycin A | C37H67NO13 | 14-membered | Desosamine, Cladinose | 3'-N-dimethyl group |
Azithromycin | C38H72N2O12 | 15-membered (azalide) | Desosamine | Expanded lactone ring |
Rosamicin | C36H61NO12 | 16-membered | Desosamine, Mycarose | Unsaturated lactone |
Biosynthesis of the megosamine moiety involves a five-enzyme pathway starting from thymidine diphosphate (TDP)-4-keto-6-deoxy-D-glucose. Key steps include C-4 deoxygenation (catalyzed by MegBVI), transamination (MegDII), and N-methylation (MegDV) to form TDP-L-megosamine [2] [8]. The glycosyltransferase MegDI, assisted by helper protein MegDVI, then attaches megosamine to erythromycin C/D intermediates [2].
Megalomicin C1 exhibits a triple bioactivity profile distinct from typical macrolides, combining antibacterial, antiparasitic, and antiviral properties [2] [4] [6]. Its antibacterial mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis in Gram-positive bacteria with potency comparable to erythromycin [4] [6]. However, its pharmacological significance extends beyond antibacterial effects:
Table 2: Bioactivity Profile of Megalomicin C1
Bioactivity Type | Target Pathogens/Mechanisms | Key Findings | Potency Range |
---|---|---|---|
Antibacterial | Gram-positive bacteria | 50S ribosomal subunit binding inhibits protein synthesis | Comparable to erythromycin |
Antiparasitic | Trypanosoma cruzi, Leishmania spp. | Disruption of Golgi-mediated protein glycosylation | IC50 1-3 μg/mL |
Antiviral | HIV-1, HSV, Semliki Forest virus | Blocks processing of viral envelope glycoproteins | IC50 0.5-5 μg/mL |
Biosynthetic | Erythromycin modification | Megosamine attachment via MegDI glycosyltransferase | N/A |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7